REACTION_CXSMILES
|
[SH:1][C:2]1[N:7]=[CH:6][CH:5]=[CH:4][N:3]=1.C(O[K])C.Cl[CH2:13][CH:14]=[CH2:15]>C(O)C>[CH2:15]([S:1][C:2]1[N:7]=[CH:6][CH:5]=[CH:4][N:3]=1)[CH:14]=[CH2:13]
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
SC1=NC=CC=N1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
EtOK
|
Quantity
|
10 mol
|
Type
|
reactant
|
Smiles
|
C(C)O[K]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC=C
|
Type
|
CUSTOM
|
Details
|
in stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 5 minutes
|
Duration
|
5 min
|
Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The white precipitate was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the solvent in the filtrate was removed in vacuum
|
Type
|
CUSTOM
|
Details
|
The obtained viscous liquid was separated with a Si gel column (solvents: 1 ethylacetate/3 hexane)
|
Name
|
|
Type
|
|
Smiles
|
C(C=C)SC1=NC=CC=N1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |